molecular formula C27H33ClO12 B600845 Dapagliflozin-3-O-glucuronid CAS No. 1351438-75-9

Dapagliflozin-3-O-glucuronid

Katalognummer: B600845
CAS-Nummer: 1351438-75-9
Molekulargewicht: 585.0 g/mol
InChI-Schlüssel: ZYZULHSUKTZGTR-PTNNFGGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Wissenschaftliche Forschungsanwendungen

    • In der Forschung dient Dapagliflozin-3-O-β-D-Glucuronid als Referenzstandard für analytische Methoden und pharmakokinetische Studien.
    • Seine Anwendungen erstrecken sich auf die Pharmakologie, Toxikologie und die Forschung zum Arzneimittelstoffwechsel.
  • Wirkmechanismus

    • Dapagliflozin-3-O-β-D-Glucuronid besitzt keine signifikante SGLT2-Hemmwirkung.
    • Der primäre Wirkmechanismus liegt bei Dapagliflozin, das die renale Glukose-Reabsorption hemmt und so zu einer Senkung des Blutzuckerspiegels führt.
  • Wirkmechanismus

    Target of Action

    Dapagliflozin 3-O-Glucuronide is a metabolite of Dapagliflozin . Dapagliflozin is a first-generation selective sodium-glucose cotransporter 2 (SGLT2) inhibitor . SGLT2 is predominantly expressed in the S1 segment of the proximal tubule of the kidney and is the major transporter responsible for mediating renal glucose reabsorption .

    Mode of Action

    Dapagliflozin works by inhibiting SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular lumen, and lowering the renal threshold for glucose . This leads to increased urinary glucose excretion, thereby reducing plasma glucose concentrations . Dapagliflozin 3-O-Glucuronide, however, is 2,600-fold less potent than the parent compound with regard to SGLT2 inhibition .

    Biochemical Pathways

    The primary biochemical pathway affected by Dapagliflozin is the renal glucose reabsorption pathway. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose in the kidneys and facilitates its excretion in the urine . This unique mechanism of action complements that of other classes of antihyperglycemic agents, allowing for their use as combination therapy .

    Pharmacokinetics

    Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% and an extensive extravascular distribution . Dapagliflozin is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite Dapagliflozin 3-O-Glucuronide . Dapagliflozin 3-O-Glucuronide elimination occurs mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine . The half-life for orally administered Dapagliflozin 10 mg is approximately 12.9 hours .

    Result of Action

    The primary result of Dapagliflozin’s action is improved glycemic control in patients with type 2 diabetes mellitus by reducing renal glucose reabsorption leading to urinary glucose excretion . This leads to reductions in both fasting and post-prandial plasma glucose levels .

    Action Environment

    The action of Dapagliflozin is dependent on plasma glucose and renal function . Decreases in urinary glucose excretion were observed due to the lower filtered load (plasma glucose × glomerular filtration rate) in healthy volunteers compared to subjects with type 2 diabetes mellitus . Patients with severe renal or hepatic impairment show higher systemic exposure to Dapagliflozin . No clinically relevant drug interactions were observed that would necessitate dose adjustment of Dapagliflozin when administered with other antidiabetic or cardiovascular medications, as well as drugs that could potentially influence Dapagliflozin metabolism .

    Biochemische Analyse

    Biochemical Properties

    Dapagliflozin 3-o-glucuronide is formed via the UGT1A9 pathway . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures . The formation of Dapagliflozin 3-o-glucuronide is a key step in the metabolism of Dapagliflozin, which interacts with the UGT1A9 enzyme during this process .

    Cellular Effects

    The cellular effects of Dapagliflozin 3-o-glucuronide are not as potent as its parent compound, Dapagliflozin . While Dapagliflozin reduces renal glucose reabsorption leading to urinary glucose excretion, Dapagliflozin 3-o-glucuronide does not inhibit SGLT2 at clinically relevant exposures .

    Molecular Mechanism

    The molecular mechanism of Dapagliflozin 3-o-glucuronide involves its formation from Dapagliflozin via the UGT1A9 pathway . This process occurs predominantly in the liver and kidneys . Unlike Dapagliflozin, Dapagliflozin 3-o-glucuronide does not inhibit SGLT2 .

    Temporal Effects in Laboratory Settings

    Dapagliflozin, the parent compound, has a half-life of approximately 12.9 hours when orally administered . Dapagliflozin 3-o-glucuronide is eliminated mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine .

    Dosage Effects in Animal Models

    The effects of Dapagliflozin 3-o-glucuronide at different dosages in animal models have not been extensively studied. Studies on Dapagliflozin have shown dose-proportional systemic exposure over a wide dose range .

    Metabolic Pathways

    Dapagliflozin 3-o-glucuronide is involved in the metabolic pathway of Dapagliflozin. Dapagliflozin is metabolized predominantly in the liver and kidneys by UGT1A9 to form Dapagliflozin 3-o-glucuronide .

    Transport and Distribution

    Dapagliflozin, the parent compound, has extensive extravascular distribution .

    Subcellular Localization

    The parent compound, Dapagliflozin, acts on the SGLT2 located in the proximal convoluted tubule of the kidney .

    Vorbereitungsmethoden

    • Der Syntheseweg für Dapagliflozin-3-O-β-D-Glucuronid beinhaltet die enzymatische Glucuronidierung von Dapagliflozin.
    • Industrielle Produktionsmethoden setzen typischerweise chemische oder enzymatische Verfahren zur Erzeugung dieses Metaboliten ein.
  • Analyse Chemischer Reaktionen

    • Dapagliflozin-3-O-β-D-Glucuronid zeigt keine signifikante pharmakologische Aktivität im Vergleich zu Dapagliflozin.
    • Es unterliegt einer Glucuronidierung, einer Konjugationsreaktion, bei der ein Glucuronsäure-Rest an Dapagliflozin angehängt wird.
    • Häufige Reagenzien sind Uridindiphosphat-Glucuronsäure (UDPGA) und UGT-Enzyme.
  • Vergleich Mit ähnlichen Verbindungen

    • Dapagliflozin-3-O-β-D-Glucuronid ist aufgrund seiner glucuronidierten Struktur einzigartig.
    • Ähnliche Verbindungen umfassen andere SGLT2-Hemmer wie Canagliflozin und Empagliflozin.

    Eigenschaften

    IUPAC Name

    (2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZYZULHSUKTZGTR-PTNNFGGUSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H33ClO12
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    585.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1351438-75-9
    Record name Dapagliflozin 3-O-glucuronide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name DAPAGLIFLOZIN 3-O-GLUCURONIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.